molecular formula C18H17Cl2NOS B1613543 3,4-Dichloro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-16-9

3,4-Dichloro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613543
CAS No.: 898783-16-9
M. Wt: 366.3 g/mol
InChI Key: TUHDGLQUCGZMAK-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C18H17Cl2NOS It is characterized by the presence of two chlorine atoms, a thiomorpholine ring, and a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-4’-thiomorpholinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-4’-thiomorpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiomorpholine ring and benzophenone core allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzophenone: Lacks the thiomorpholine ring, making it less versatile in terms of chemical reactivity.

    4’-Thiomorpholinomethyl benzophenone: Does not have the chlorine atoms, which may affect its biological activity and chemical properties.

    3,4-Dichloro-4’-methylbenzophenone:

Uniqueness

3,4-Dichloro-4’-thiomorpholinomethyl benzophenone is unique due to the combination of the dichlorobenzene moiety, thiomorpholine ring, and benzophenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHDGLQUCGZMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642938
Record name (3,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-16-9
Record name (3,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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